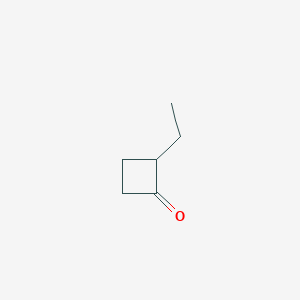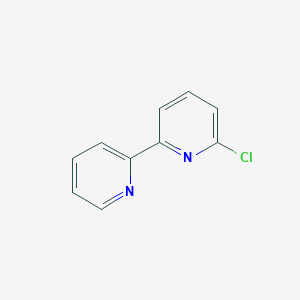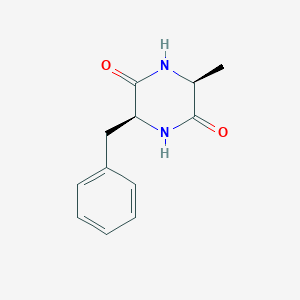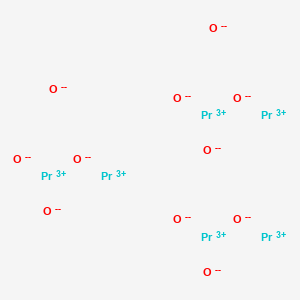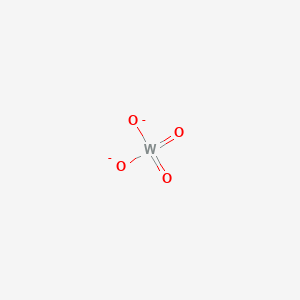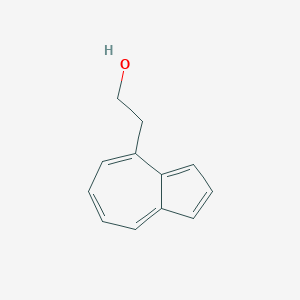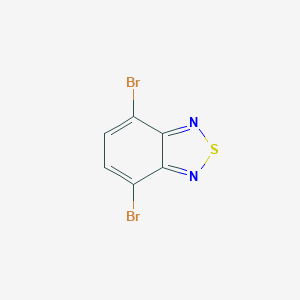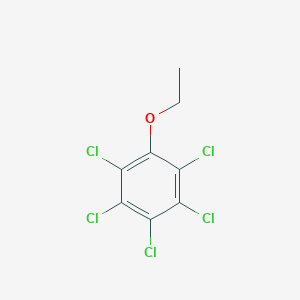![molecular formula C8H9N3 B082755 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8](/img/structure/B82755.png)
5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has gained significant attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a method reported involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is dissolved in ethanol and reacted with alkali and formamidine acetate at reflux temperature. The reaction mixture is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Cu-catalyzed coupling reactions, which are known for their efficiency and cost-effectiveness. These methods often involve the use of starting materials such as 5-bromo-2,4-dichloropyrimidine and cyclopentylamine .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, thereby inhibiting its activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This parent compound shares the same core structure but lacks the methyl groups at positions 5 and 6.
Pyrido[2,3-d]pyrimidine: Similar in structure but contains a nitrogen atom in place of one of the carbon atoms in the pyrrole ring.
Uniqueness
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Propiedades
Número CAS |
14623-26-8 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |
Clave InChI |
BRNRTVRFCFLGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=NC=NC=C12)C |
SMILES canónico |
CC1=C(NC2=NC=NC=C12)C |
Sinónimos |
7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


